2-Bromo-5-chlorobenzo[b]thiophene
Description
Significance of the Benzothiophene (B83047) Scaffold in Chemical Synthesis
The benzothiophene scaffold, an aromatic structure composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged motif in medicinal chemistry and materials science. nih.govnumberanalytics.com Its rigid, planar structure and electron-rich nature make it an ideal framework for the design of a wide array of functional molecules. numberanalytics.com Benzothiophene derivatives have been found to exhibit a broad spectrum of biological activities, serving as the core of various pharmaceuticals. nih.govnih.govrsc.org Furthermore, their electronic properties are leveraged in the development of organic semiconductors and other advanced materials. numberanalytics.com
The versatility of the benzothiophene system lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. numberanalytics.com This adaptability is crucial for creating molecules with specific biological targets or desired material characteristics.
Rationale for Investigating 2-Bromo-5-chlorobenzo[b]thiophene as a Key Intermediate
The specific placement of a bromine atom at the 2-position and a chlorine atom at the 5-position of the benzothiophene ring in this compound makes it a highly strategic intermediate. The differential reactivity of the C-Br and C-Cl bonds, along with the distinct electronic environments of the various ring positions, allows for selective and sequential chemical transformations.
The bromine atom at the 2-position is particularly susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The chlorine atom at the 5-position, being less reactive in such coupling reactions, often remains intact, providing a secondary site for later-stage functionalization. This orthogonal reactivity is a key feature that underscores the compound's utility as a versatile building block in multi-step syntheses.
Chemical and Physical Properties of this compound
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis. Below are tables summarizing its key identifiers and computed properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 227802-38-2 guidechem.combldpharm.comchemsrc.com |
| Molecular Formula | C₈H₄BrClS guidechem.com |
| IUPAC Name | 2-Bromo-5-chloro-1-benzothiophene |
Table 2: Computed Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 261.54 g/mol |
| Monoisotopic Mass | 259.89 g/mol |
| XLogP3 | 4.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 259.88784 g/mol |
| Topological Polar Surface Area | 28.2 Ų |
| Heavy Atom Count | 11 |
Note: The properties listed in Table 2 are computationally derived and provide estimated values.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCOTLPKJZWVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594229 | |
| Record name | 2-Bromo-5-chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227802-38-2 | |
| Record name | 2-Bromo-5-chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Manufacturing Processes
The synthesis of 2-Bromo-5-chlorobenzo[b]thiophene can be achieved through various routes, often starting from commercially available precursors. One common strategy involves the halogenation of a pre-formed benzothiophene (B83047) ring system.
A plausible synthetic approach starts with 5-chlorobenzo[b]thiophene. The subsequent bromination at the 2-position can be accomplished using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent. The reaction conditions, including temperature and reaction time, need to be carefully controlled to ensure selective bromination at the desired position.
Alternatively, multi-step synthetic sequences starting from more basic building blocks like 2-bromo-5-chloroaniline (B1280272) can be envisioned. chemicalbook.com Such a route might involve diazotization followed by a Sandmeyer-type reaction to introduce the sulfur-containing ring. Another approach could involve the cyclization of a suitably substituted thiophenol derivative.
Chemical Reactivity and Derivatization
The chemical reactivity of 2-Bromo-5-chlorobenzo[b]thiophene is dominated by the chemistry of its halogen substituents and the inherent reactivity of the benzothiophene (B83047) ring.
The bromine atom at the 2-position is the more reactive site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. For instance, in a Suzuki-Miyaura coupling, this compound can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a 2-substituted-5-chlorobenzo[b]thiophene.
The chlorine atom at the 5-position is generally less reactive towards oxidative addition to palladium(0), which is the initial step in many cross-coupling reactions. This allows for the selective functionalization of the 2-position while leaving the 5-position available for subsequent transformations. This subsequent functionalization might involve nucleophilic aromatic substitution under more forcing conditions or another cross-coupling reaction using a more reactive catalyst system.
Applications in Research and Development
De Novo Benzothiophene Ring Formation Approaches
Building the benzothiophene scaffold from the ground up offers a high degree of flexibility in introducing various substituents. Several strategies have been developed to achieve this, each with its own advantages and substrate scope.
Cyclization Reactions of Thiophene (B33073) Derivatives
While less common for the direct synthesis of this compound, the annulation of a benzene (B151609) ring onto a pre-existing thiophene moiety represents a valid de novo approach. This can involve various cyclization strategies, though specific examples leading directly to the target compound are not extensively documented in readily available literature.
Intramolecular Cyclization via Electrophilic Aromatic Substitution
A prominent strategy for forming the benzothiophene ring involves the intramolecular cyclization of suitably substituted aryl thioethers or related compounds. This process is often facilitated by an electrophilic trigger that initiates the ring-closing reaction onto the aromatic ring.
One common method involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov Various electrophiles, including iodine (I₂), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS), have been successfully employed to initiate these cyclizations. nih.gov For instance, the reaction of 2-alkynylthioanisoles with electrophilic halogen sources can lead to the formation of 3-halobenzo[b]thiophenes. nih.gov A noteworthy development in this area is the use of sodium halides in the presence of copper(II) sulfate as an environmentally benign method for achieving chloro-, bromo-, and iodocyclization. nih.govnih.gov
Furthermore, the electrophilic addition to o-(phenylsulfanyl)phenylalkynes using electrophiles like perchloric acid, tetrafluoroboric acid, bromine, and benzenesulfenyl chloride can yield 1-phenyl-1-benzothiophenium salts through intramolecular cyclization. rsc.org The success of this cyclization is influenced by the substituents on the alkyne. rsc.org Additionally, silica gel can promote a protonative intramolecular cyclization of ynamides containing an o-(methylthio)aryl group to produce functionalized 2-amidobenzo[b]thiophenes under mild conditions. organic-chemistry.org
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| o-Alkynyl thioanisoles | I₂, ICl, NIS, Br₂, NBS | 3-Halobenzo[b]thiophenes | nih.govnih.gov |
| 2-Alkynylthioanisoles | Sodium halides, Copper(II) sulfate | 3-Halobenzo[b]thiophenes | nih.govnih.gov |
| o-(Phenylsulfanyl)phenylalkynes | HClO₄, HBF₄, Br₂, PhSCl | 1-Phenyl-1-benzothiophenium salts | rsc.org |
| Ynamides with o-(methylthio)aryl group | Silica gel | 2-Amidobenzo[b]thiophenes | organic-chemistry.org |
Copper-Promoted Annulation and Related Strategies
Copper-catalyzed reactions have emerged as powerful tools for the synthesis of benzothiophenes. One such method involves the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. beilstein-journals.orgnih.govbeilstein-journals.org This approach utilizes a copper(I) iodide catalyst with a base like potassium hydroxide or sodium sulfide to yield a variety of substituted benzofurans and benzothiophenes. beilstein-journals.orgnih.govbeilstein-journals.org
Another copper-catalyzed approach involves the reaction of 2-bromoalkynylbenzenes with a thiol derivative. beilstein-journals.org Furthermore, the thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide, catalyzed by copper(I) iodide and a ligand such as TMEDA, provides an efficient route to 2-substituted benzo[b]thiophenes. organic-chemistry.org
Palladium catalysis also plays a significant role. For example, a palladium iodide/potassium iodide system can catalyze the oxidative cyclization-deprotection-alkoxycarbonylation of 2-(methylthio)phenylacetylenes to produce benzothiophene-3-carboxylic esters. nih.govacs.org
| Starting Material | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| 2-Fluorophenylacetylene derivatives | CuI, KOH or Na₂S·9H₂O | Substituted benzo[b]thiophenes | beilstein-journals.orgnih.govbeilstein-journals.org |
| 2-Bromo alkynylbenzenes | CuI, TMEDA, Sodium sulfide | 2-Substituted benzo[b]thiophenes | organic-chemistry.org |
| 2-(Methylthio)phenylacetylenes | PdI₂/KI, O₂ | Benzothiophene-3-carboxylic esters | nih.govacs.org |
Aryne Reactions with Alkynyl Sulfides
A one-step intermolecular synthesis of benzothiophenes involves the reaction of arynes with alkynyl sulfides. rsc.orgnih.govresearchgate.net This method allows for the synthesis of a wide array of 3-substituted and multisubstituted benzothiophenes from readily available o-silylaryl triflates and alkynyl sulfides. rsc.orgnih.govrsc.org The reaction demonstrates good functional group tolerance and allows for versatile C2 functionalizations. rsc.orgrsc.org For instance, treating a mixture of an aryne precursor like 2-silylaryl triflate and an alkynyl sulfide with cesium fluoride in acetonitrile can produce 3-substituted benzothiophenes in high yields. researchgate.net
Functionalization of Pre-existing Benzothiophene Cores
An alternative to de novo synthesis is the direct modification of an existing benzothiophene ring system. This approach is often more straightforward for accessing specific derivatives if the parent benzothiophene is readily available.
Direct Halogenation Strategies
Direct halogenation of the benzothiophene core is a common method for introducing halogen atoms. However, controlling the regioselectivity of these reactions can be challenging. Electrophilic substitution on the benzothiophene ring typically occurs at the 3-position unless this position is blocked. chemicalbook.com
While specific methods for the direct synthesis of this compound were not extensively detailed in the provided search results, the synthesis of related halogenated benzothiophenes provides insight into potential strategies. For example, the synthesis of 3-halobenzo[b]thiophenes can be achieved through the electrophilic cyclization of 2-alkynyl thioanisoles using halogenating agents. nih.gov
Furthermore, the synthesis of 5-bromobenzo[b]thiophene has been reported via the dehydration of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol using p-toluenesulfonic acid. This indicates that functionalization of the benzene ring portion of the benzothiophene can be a viable route to specific halogenated isomers.
It is important to note that direct bromination of a pre-existing 5-chlorobenzo[b]thiophene would likely lead to a mixture of products, with the position of bromination being influenced by the directing effects of the chloro and thioether groups. Therefore, de novo syntheses or more regioselective functionalization strategies are often preferred for obtaining a single, pure isomer like this compound.
Electrophilic Bromination
Electrophilic bromination is a fundamental method for introducing a bromine atom onto the benzothiophene ring. The reaction typically involves treating the benzothiophene substrate with a brominating agent, often in the presence of a catalyst. The position of bromination is influenced by the electronic properties of the substituents already present on the ring. For instance, the bromination of a substituted benzothiophene will be directed by the activating or deactivating nature of the existing groups. researchgate.net
A common approach involves the use of elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the bromine source. researchgate.net The reaction is an example of electrophilic aromatic substitution, where the electrophile (a positively charged bromine species) attacks the electron-rich benzene ring of the benzothiophene. libretexts.org The stability of the intermediate carbocation (arenium ion) determines the regioselectivity of the reaction. researchgate.netlibretexts.org
| Reactant | Reagent | Product | Yield | Reference |
| Anisole | NBS, CH₃CN | 4-Bromoanisole | 96% | researchgate.net |
| Compound 11 | NBS, CCl₄ | Compound 12a | 97% | researchgate.net |
This table showcases examples of electrophilic bromination on different aromatic compounds, illustrating the high yields achievable with N-bromosuccinimide.
C3-Chlorination using Hypochlorite Reagents
| Starting Material | Product | Yield | Reference |
| C2-Substituted Benzothiophene | C3-Chloro-C2-substituted benzothiophene | 30-65% | nih.govrsc.org |
This table summarizes the general transformation for C3-chlorination using sodium hypochlorite.
Regioselective Halogenation Approaches
Achieving regioselectivity in the halogenation of benzothiophenes is crucial for synthesizing specific isomers. Various strategies have been developed to control the position of halogenation, often by employing directing groups or specific catalysts. nih.govnih.gov
One approach involves palladium-catalyzed C-H activation, where a directing group guides the halogenation to a specific position. nih.govnih.gov For example, in the halogenation of 1,4-benzodiazepinones, direct halogenation with N-halosuccinimides (NXS) leads to substitution on the central aromatic ring, while a palladium catalyst directs the halogenation to the ortho position of a phenyl side chain. nih.govnih.gov
Another strategy for regioselective synthesis involves the use of benzothiophene S-oxides as precursors. nih.govdntb.gov.ua An interrupted Pummerer reaction allows for the site-selective delivery of coupling partners to the C3 position, resulting in C3-arylated and -alkylated benzothiophenes with complete regioselectivity under metal-free and mild conditions. nih.govdntb.gov.ua
Phase Transfer Catalyzed Halogenation (e.g., Bromomethylation)
Phase-transfer catalysis (PTC) offers an efficient method for carrying out halogenation reactions, such as bromomethylation, under heterogeneous conditions. thieme-connect.de This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of one reactant across the interface into the other phase where the reaction occurs. phasetransfercatalysis.comrsc.org
For example, the bromomethylation of aromatic hydrocarbons can be achieved in over 90% yield using a phase-transfer catalyst like tetradecyltrimethylammonium bromide with 1,3,5-trioxane and a mixture of aqueous hydrobromic acid and glacial acetic acid. thieme-connect.de A key advantage of this method is the suppression of diarylmethane by-product formation. thieme-connect.de
Microwave-Assisted Synthetic Routes for Halogenated Benzothiophenes
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of halogenated benzothiophenes. rsc.orgnih.gov Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. rsc.orgnih.gov
One application is the rapid synthesis of 3-aminobenzo[b]thiophenes by irradiating 2-halobenzonitriles and methyl thioglycolate in the presence of a base. rsc.orgnih.gov This method provides access to key intermediates for the synthesis of biologically active molecules. rsc.orgnih.gov Furthermore, microwave heating can be used for subsequent transformations, such as the saponification of esters, which can be completed in minutes. rsc.org Palladium-catalyzed regioselective halogenation of heterocyclic compounds has also been successfully performed under microwave irradiation, offering a time-saving and efficient protocol. nih.gov
| Reactants | Conditions | Product | Yield | Reference |
| 2-Halobenzonitriles, Methyl thioglycolate | Microwave, 130 °C, Triethylamine, DMSO | 3-Aminobenzo[b]thiophenes | 58-96% | rsc.orgnih.gov |
| 3-Phenyl-2H-benzo[b] xmu.edu.cnnih.govoxazin-2-ones | Microwave, Pd-catalyst, N-halosuccinimide | Regioselective halogenated products | Good to moderate | nih.gov |
This table illustrates the application of microwave-assisted synthesis in preparing halogenated benzothiophene precursors and related heterocyclic compounds.
Electrochemical Synthesis Methods for Aryl-substituted Benzothiophenes
Electrochemical synthesis offers a green and efficient alternative for the preparation of aryl-substituted benzothiophenes. xmu.edu.cnxmu.edu.cnsciopen.com These methods often proceed under mild conditions without the need for stoichiometric oxidants or metal catalysts. nih.govbohrium.com
One such method involves the paired electrolysis of benzenediazonium salts as aryl radical precursors. xmu.edu.cnxmu.edu.cnsciopen.com In this process, the electrochemical reduction of the diazonium salt generates an aryl radical, which then participates in a cyclization reaction to form the benzothiophene core. xmu.edu.cnxmu.edu.cn This approach has been successfully applied to synthesize a variety of 2-arylbenzothiophene derivatives. xmu.edu.cnsciopen.com
Another electrochemical strategy is the intramolecular cyclization of 2-alkynylthioanisoles in the presence of potassium iodide or bromide. bohrium.com This method, performed in a continuous-flow system, allows for the synthesis of C-3 halogenated benzothiophenes in moderate to excellent yields under transition-metal- and oxidant-free conditions. bohrium.com
Multicomponent Cyclization Methods (e.g., using sulfur powder and halogenated precursors)
Multicomponent reactions, where multiple starting materials react in a single step to form a complex product, provide an atom-economical and efficient route to benzothiophenes. A metal-free multicomponent polymerization has been developed for the synthesis of polythiophenes using elemental sulfur, cyclic imides, and aromatic dialdehydes. rsc.org This method offers a sustainable pathway to these polymers without metal contamination. rsc.org
In another approach, the reaction of 2-bromo alkynylbenzenes with sodium sulfide, in the presence of a copper catalyst, yields various 2-substituted benzo[b]thiophenes. organic-chemistry.org Similarly, thiourea can act as a dihydrosulfide surrogate in domino reactions to form benzothiophene scaffolds. organic-chemistry.org These methods highlight the versatility of using elemental sulfur or sulfur surrogates in the construction of the benzothiophene ring system.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these methods allow for precise modification at the C2 position due to the higher reactivity of the C-Br bond.
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is a highly effective method for creating C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govnih.govharvard.edu This reaction is noted for its mild conditions, tolerance of various functional groups, and the commercial availability of its starting materials. nih.gov For substrates like this compound, the reaction preferentially occurs at the more reactive C2-bromo position, enabling the synthesis of 2-aryl-5-chlorobenzo[b]thiophenes.
Key components of a successful Suzuki-Miyaura coupling include the palladium catalyst, a suitable ligand, a base, and the solvent system. harvard.edu Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst. nih.govnih.gov The choice of base, such as potassium phosphate (K₃PO₄) or sodium ethoxide, and solvent, often a mixture like 1,4-dioxane/water, is critical for achieving high yields. nih.govnih.govd-nb.info The reaction typically proceeds with retention of stereochemistry for vinyl halides. harvard.edu
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | nih.govnih.gov |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | Good | harvard.edu |
| Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | Dioxane | 80 | 96 | harvard.edu |
This table presents typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides.
Research has shown that the Suzuki-Miyaura coupling can be used to synthesize a variety of 2-aryl-5-chlorobenzo[b]thiophenes by reacting this compound with different arylboronic acids. nih.gov The electronic properties of the arylboronic acid can influence the reaction yield, with both electron-rich and electron-poor substituents generally affording good results. nih.govnih.gov For instance, coupling with phenylboronic acid can produce 2-phenyl-5-chlorobenzo[b]thiophene in good yields.
Buchwald-Hartwig Coupling Considerations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgyoutube.com This reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired aryl amine. youtube.comyoutube.com
For this compound, the Buchwald-Hartwig reaction provides a direct route to 2-amino-5-chlorobenzo[b]thiophene derivatives. The success of the coupling heavily relies on the choice of a suitable phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. youtube.com Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, developed by the Buchwald group, are particularly effective. youtube.comsigmaaldrich.com The choice of base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide) and solvent (e.g., toluene, dioxane) are also critical parameters that need to be optimized for specific substrates. libretexts.orgnih.gov
| Ligand | Base | Solvent | Temperature (°C) | Typical Substrates | Ref. |
| XPhos | NaOtBu | Toluene | 80-110 | Aryl chlorides, bromides | nih.govorganic-chemistry.org |
| SPhos | NaOtBu | Toluene | RT-100 | Aryl chlorides, bromides | youtube.comorganic-chemistry.org |
| RuPhos | K₂CO₃ | t-BuOH | 100 | Hindered primary amines | organic-chemistry.org |
| BINAP | NaOtBu | Toluene | 100 | Primary amines | nih.gov |
| dppf | NaOtBu | Toluene | 100 | Primary amines | nih.gov |
This table summarizes common ligand and base combinations for the Buchwald-Hartwig amination of aryl halides.
Negishi Cross-Coupling with Organozinc Reagents
The Negishi cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is valued for its high reactivity and functional group tolerance, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnih.gov Organozinc reagents are more reactive than their organoboron and organotin counterparts, often leading to faster reaction times. wikipedia.org
In the context of this compound, Negishi coupling enables the introduction of various alkyl, aryl, and vinyl groups at the C2 position. The reaction mechanism follows a typical cross-coupling pathway: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organozinc reagent, and reductive elimination to form the product and regenerate the catalyst. wikipedia.org The use of palladium catalysts with specific phosphine ligands, such as X-Phos, is often crucial for achieving high yields, especially when coupling with aryl chlorides. nih.gov
| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Temperature | Yield | Ref. |
| Pd₂(dba)₃ / X-Phos | Aryl Chloride | Heteroaryl-ZnCl | THF | Room Temp | High | nih.gov |
| Pd-PEPPSI-IPent | Aryl Bromide | Dialkylzinc | THF/DMI | Room Temp | >95% | illinois.edu |
| NiCl₂(PCy₃)₂ | Aryl Iodide | Alkyl-ZnI | THF | Room Temp | 95% | illinois.edu |
| Pd(dppe)Cl₂ | Bromoarene | Dimethylzinc | 1,4-Dioxane | Reflux | 55-100% | researchgate.net |
This table illustrates various conditions for Negishi cross-coupling reactions.
A key advantage of the Negishi coupling is the ability to prepare a wide array of functionalized organozinc reagents. nih.gov The development of salt-stabilized organozinc reagents has also made the procedure more user-friendly by reducing sensitivity to air and moisture. nih.gov For this compound, this allows for the synthesis of complex derivatives that might be inaccessible through other methods.
Selective Arylation of Dihalo-Heterocycles (e.g., distinguishing C-Br vs. C-Cl reactivity)
In dihalogenated heterocyclic compounds like this compound, the difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds can be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond, which facilitates oxidative addition. ias.ac.in
This reactivity difference allows for the selective arylation at the C2 position of this compound while leaving the C5-chloro substituent intact. nih.gov By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature, a single cross-coupling can be achieved at the more labile C-Br bond. For instance, in Suzuki-Miyaura reactions, the coupling of 2,5-dibromothiophene derivatives with one equivalent of an arylboronic acid typically results in monosubstitution at one of the bromo positions. nih.gov This principle is directly applicable to this compound, where the C-Br bond will react preferentially.
This chemoselectivity is a powerful tool for the stepwise synthesis of unsymmetrically substituted benzothiophenes. The initial coupling at the C2 position yields a 2-aryl-5-chlorobenzo[b]thiophene. The remaining C-Cl bond can then be targeted in a subsequent, more forcing cross-coupling reaction, or it can be retained as a functional handle for other transformations. The ability to distinguish between the two halogen sites significantly enhances the synthetic utility of this compound as a building block.
Palladium-Catalyzed Direct C-H Arylation
Palladium-catalyzed direct C-H arylation has emerged as an atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. nih.gov This method involves the direct coupling of a C-H bond with an aryl halide. In the case of benzo[b]thiophene derivatives, the regioselectivity of C-H arylation is a key consideration.
For benzo[b]thiophene itself, direct arylation can occur at either the C2 or C3 position. However, studies have shown that with a simple heterogeneous catalyst system of Pd/C and CuCl, a completely regioselective C3 C-H arylation of benzo[b]thiophenes with aryl chlorides can be achieved. nih.gov This provides a route to valuable products with high selectivity. nih.gov
When a substituent is already present on the benzothiophene ring, as in this compound, the directing effects of the existing groups and the inherent reactivity of the C-H bonds will determine the site of arylation. The C3 position is often a favorable site for C-H functionalization. semanticscholar.org Palladium(II) acetate is a commonly used catalyst for these transformations. nih.gov The choice of solvent and base can also influence the outcome and selectivity of the reaction. For example, in the direct arylation of some thiophene derivatives, using potassium acetate as the base was found to be crucial for promoting the desired C-H arylation while inhibiting competing amination reactions. researchgate.net The C-H arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been shown to be C2-selective. nih.gov
Electrophilic Substitution Reactions on the Benzothiophene Ring System
The benzo[b]thiophene ring system is susceptible to electrophilic substitution reactions. The position of substitution is influenced by the electron density of the ring and the directing effects of existing substituents. In this compound, the bromine at C2 and the chlorine at C5 are electron-withdrawing groups that deactivate the ring towards electrophilic attack.
The inherent reactivity of the benzo[b]thiophene nucleus favors electrophilic attack at the C3 position. However, the presence of the halogen substituents modifies this preference. The deactivating nature of the halogens will generally slow down the rate of electrophilic substitution compared to unsubstituted benzo[b]thiophene.
Common electrophilic substitution reactions include nitration and halogenation. For example, the bromination of 5-chlorobenzo[b]thiophene would likely introduce a bromine atom at a position directed by the chloro group and the thiophene ring's inherent reactivity. The precise regiochemical outcome of electrophilic substitution on this compound would depend on the specific electrophile and reaction conditions used, and would likely result in substitution on the benzene portion of the molecule, as the thiophene ring is deactivated by the C2-bromo substituent. In some cases, direct C-H functionalization under oxidative conditions can be considered a form of electrophilic substitution, and can be directed to either the C2 or C3 position depending on the catalyst and reaction conditions. researchgate.netnih.gov
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the benzo[b]thiophene ring system is a key transformation for introducing a variety of functional groups. The reactivity of halothiophenes in such reactions is notably higher than that of their corresponding benzene analogues. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. uoanbar.edu.iq
The mechanism for SNAr in activated aryl halides typically proceeds through a two-step addition-elimination pathway. libretexts.org The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the halide ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org
In the case of this compound, the bromine atom at the C2 position is generally more susceptible to nucleophilic attack than the chlorine atom at the C5 position, especially when the ring is activated by electron-withdrawing groups. Research on related nitro-substituted 2-bromothiophenes has shown that these reactions can be significantly faster than on corresponding benzene compounds and are influenced by the solvent, with ionic liquids showing rate acceleration compared to conventional solvents like methanol or benzene. nih.gov The reaction kinetics with various amines, such as pyrrolidine, piperidine, and morpholine, have been studied to elucidate the role of the solvent and the structure of the nucleophile on the reaction rate. nih.gov
| Reagent | Nucleophile | Solvent | Observation |
| 2-L-5-nitrothiophenes | Pyrrolidine, Piperidine, Morpholine | Ionic Liquids (e.g., [bmim][BF4]) | Faster reaction rates compared to conventional solvents. nih.gov |
| 2-bromo-3-nitrothiophene | Amines | Ionic Liquids vs. Conventional Solvents | Transition state interactions are strongly affected by the reaction medium. nih.gov |
Radical Reactions and Photochemical Transformations
Beyond traditional ionic pathways, the benzo[b]thiophene core can participate in radical and photochemical reactions, opening avenues to unique molecular structures.
Photochemical transformations provide a powerful method for constructing complex polycyclic aromatic systems from benzothiophene precursors. One notable example involves the photochemical electrocyclic ring closure of N-(9-oxothioxanthenyl)benzothiophene carboxamides. rsc.orgresearchgate.netnih.gov In these systems, a benzothiophene derivative bearing a leaving group at the C3 position is tethered to a photosensitive thioxanthone moiety. rsc.orgnih.gov
Upon irradiation with light (e.g., 390 nm or a sunlamp), an intramolecular 6π-electrocyclization occurs. rsc.orgmasterorganicchemistry.com Electronic structure calculations suggest that excitation is transferred from the thioxanthone to the benzothiophene ring, leading to the formation of a triplet excited state. rsc.orgnih.gov This excited state undergoes a favorable cyclization to generate a zwitterionic intermediate, which then expels the leaving group to yield the final polycyclic product with nearly quantitative efficiency. rsc.orgresearchgate.netnih.gov The regioselectivity of the cyclization can be influenced by substituents on the benzothiophene ring. rsc.orgnih.gov These reactions proceed via a concerted mechanism, where bond formation and breaking occur in a single step through a cyclic transition state. masterorganicchemistry.com The stereochemical outcome (conrotatory or disrotatory) is dictated by the number of π-electrons and whether the reaction is under thermal or photochemical control, as described by the Woodward-Hoffmann rules. imperial.ac.uk
Table 1: Photochemical Cyclization of Benzothiophene Carboxamides rsc.orgnih.gov
| Substrate | Leaving Group (LG) | Wavelength | Outcome |
|---|---|---|---|
| N-(9-Oxothioxanthenyl)benzothiophene carboxamide | Cl⁻, PhS⁻, HS⁻ | 390 nm / Sunlamp | Nearly quantitative release of LG and cyclization. rsc.orgnih.gov |
Halocyclization reactions offer a direct and efficient route for synthesizing halogenated benzo[b]thiophenes from acyclic precursors. Electrophilic cyclization of 2-alkynyl thioanisoles is a prominent strategy for constructing the benzo[b]thiophene core with concurrent installation of a halogen at the C3 position. nih.gov
This process involves the activation of the carbon-carbon triple bond by an electrophilic halogen source, which triggers an intramolecular cyclization with the tethered sulfur nucleophile. nih.gov While traditional methods used reagents like I₂, ICl, or NBS, greener methodologies have been developed that utilize simple sodium halides (NaCl, NaBr, NaI) as the halogen source in the presence of a copper(II) sulfate catalyst in ethanol. This approach provides an environmentally benign pathway to various 3-chloro, 3-bromo, and 3-iodo-benzo[b]thiophene derivatives in good to excellent yields. nih.gov
Table 2: Synthesis of 3-Halobenzo[b]thiophenes via Halocyclization nih.gov
| Starting Material (2-Alkynyl Thioanisole) | Halogen Source | Catalyst | Product | Yield |
|---|---|---|---|---|
| Cyclohexyl substituted | NaCl | CuSO₄ | 3-chloro-2-cyclohexylbenzo[b]thiophene | 90% |
| Cyclohexyl substituted | NaBr | CuSO₄ | 3-bromo-2-cyclohexylbenzo[b]thiophene | 92% |
| Propargyl alcohol substituted | NaCl | CuSO₄ | 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol | 77% |
Metal-Free Arylation by Benzothiophene S-Oxide Activation (e.g., C4-arylation)
Selective C-H functionalization of benzo[b]thiophenes is a highly sought-after transformation. A significant advancement in this area is the metal-free C4-arylation achieved through the activation of the benzothiophene core as its S-oxide. nih.govresearchgate.netmanchester.ac.uknih.gov This strategy circumvents the need for transition metal catalysts and pre-installed directing groups, which are often required for C4-functionalization. nih.govresearchgate.net
The process involves the oxidation of the benzothiophene sulfur to the corresponding S-oxide. This activation enhances the electrophilicity of the benzo[b]thiophene ring, enabling a C-H/C-H type coupling with phenols to selectively form C4-arylated products. nih.govnih.gov The reaction is particularly effective for benzothiophenes bearing an electron-withdrawing group at the C3 position. researchgate.netmanchester.ac.uk Computational studies support a mechanism involving the heterolytic cleavage of an aryloxysulfur intermediate, which generates a phenoxonium cation and the benzothiophene. nih.govnih.gov The subsequent electrophilic attack on the benzothiophene occurs preferentially at the electron-rich C4 position. researchgate.netmanchester.ac.uk A key advantage of this metal-free method is its compatibility with sensitive functional groups, including the carbon-halogen bonds present in this compound. nih.govnih.gov
Derivatization Strategies for Complex Structural Modification
The this compound scaffold is a versatile starting point for creating more complex molecules through various derivatization strategies. The differential reactivity of the C-Br and C-Cl bonds, along with other positions on the ring system, can be exploited for selective modifications.
Standard cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for forming new carbon-carbon bonds at the halogenated positions. jcu.edu.auresearchgate.net For instance, the Suzuki reaction of 2,2'-dibromo-5,5'-bithiophene with phenylboronic acid has been used to synthesize 2-Bromo-2'-phenyl-5,5'-thiophene, demonstrating the feasibility of selective coupling at one of two bromine atoms. researchgate.net Such strategies are directly applicable to this compound for introducing aryl, alkyl, or other organic fragments.
Recent advancements have focused on the asymmetric transformation of the thiophene and benzothiophene nucleus to access chiral molecules, which are valuable in pharmaceutical science and materials chemistry. rsc.orgnih.gov These strategies include catalytic asymmetric dearomatization (CADA) and atroposelective synthesis. rsc.orgrsc.org
One innovative approach involves the use of vinylidene ortho-quinone methide (VQM) intermediates, generated in situ and catalyzed by a chiral Brønsted base. rsc.orgresearchgate.net These reactive intermediates can engage with the thiophene ring in stereoselective intramolecular reactions. Depending on the substrate design, this can lead to either an atroposelective 6π-electrocyclization to form axially chiral naphthyl-benzothiophene derivatives or a dearomatizative intramolecular [4+2] cycloaddition to yield thiophene-dearomatized chiral spiranes. rsc.orgrsc.org
Another strategy involves palladium-catalyzed dearomatization. For example, a decarboxylative dearomatization of a benzo[b]thiophene substrate can lead to the isolation of a stable dearomatized intermediate with an exocyclic alkene. nih.gov This intermediate serves as a versatile building block for further functionalization through reactions like cycloadditions or halogenations, providing access to complex heterocyclic products. nih.gov These methods highlight the potential to convert flat, aromatic benzothiophenes into complex, three-dimensional chiral structures.
Table 3: Asymmetric Transformations of Thiophene Derivatives rsc.orgrsc.org
| Reaction Type | Catalyst/Method | Product Type | Stereocontrol |
|---|---|---|---|
| Atroposelective 6π-electrocyclization | Chiral Brønsted base / VQM intermediate | Axially chiral naphthyl-benzothiophenes | Excellent enantioselectivities (e.g., 97% ee). researchgate.net |
| Dearomatizative [4+2] cycloaddition | Chiral Brønsted base / VQM intermediate | Thiophene-dearomatized chiral spiranes | High yields and excellent stereoselectivities. rsc.org |
Lack of Specific Research on the Formation of Fused Heterocyclic Systems from this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research detailing the formation of fused heterocyclic systems directly from this compound. While the synthesis of fused heterocycles from various thiophene derivatives is a well-documented area of chemical research, specific methodologies employing this compound as the starting material for such transformations are not described in the reviewed sources.
The reactivity of thiophene and its derivatives is a cornerstone of heterocyclic chemistry, with numerous strategies developed for their functionalization and incorporation into more complex molecular architectures. These often involve metal-catalyzed cross-coupling reactions or intramolecular cyclizations to build additional rings onto the thiophene core. For instance, palladium-catalyzed intramolecular C-H arylation is a known method for creating fused tricyclic systems from appropriately substituted thiophene precursors. Similarly, the construction of dibenzo-fused five-membered heterocycles, including dibenzothiophenes, has been achieved through various catalytic C-H/C-H and C-H/C-X coupling strategies.
However, the specific application of these or other synthetic strategies to this compound to generate fused heterocyclic systems is not detailed in the accessible scientific literature. Research in this area tends to focus on other substituted thiophenes or benzo[b]thiophenes. Therefore, a detailed, evidence-based article on the formation of fused heterocyclic systems specifically from this compound cannot be generated at this time due to the lack of primary research findings on this precise topic. Further experimental research would be required to explore and document the reactivity of this compound in the synthesis of such fused ring systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its constituent atoms. While a complete spectral assignment for this compound is not extensively documented in publicly available literature, typical chemical shifts for related benzothiophene structures can be inferred.
For ¹H NMR spectroscopy, the aromatic protons on the benzo[b]thiophene core are expected to appear in the range of δ 7.0-8.0 ppm. The precise chemical shifts and coupling constants would be influenced by the positions of the bromo and chloro substituents.
In ¹³C NMR spectroscopy, the carbon atoms of the benzothiophene skeleton would exhibit distinct resonances. The carbon atom attached to the bromine (C2) would be significantly shifted, as would the carbon attached to the chlorine (C5). Other carbons in the fused ring system would also have characteristic chemical shifts, which can be predicted and compared with data from similar structures. orgsyn.org Advanced NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) could provide further structural confirmation by revealing long-range proton-carbon and through-space proton-proton correlations, respectively. beilstein-journals.org
Table 1: Predicted NMR Data for this compound
| Technique | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | ¹H | 7.0 - 8.0 | Aromatic protons on the benzothiophene ring. |
| ¹³C NMR | ¹³C | 120 - 140 | Aromatic carbons. Specific shifts for C2 and C5 will be influenced by the halogen substituents. |
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₈H₄BrClS. researchgate.net The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, providing unambiguous identification of the compound. researchgate.net Fragmentation patterns observed in the mass spectrum under electron ionization (EI) would offer additional structural information by revealing stable fragments formed through the loss of substituents or ring cleavage.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. nist.gov Key expected vibrational modes include C-H stretching vibrations from the aromatic ring, C=C stretching vibrations within the benzothiophene core, and the C-S stretching vibration. The presence of the C-Br and C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum. docbrown.info Theoretical calculations can be used to predict and aid in the assignment of the experimental IR spectrum. nih.gov
UV-Visible (UV-Vis) Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated benzothiophene system. The position and intensity of these absorption maxima (λ_max) are influenced by the electronic nature of the substituents. The bromo and chloro groups, as auxochromes, would likely cause a bathochromic (red) shift in the absorption bands compared to the parent benzothiophene molecule.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and phase transitions of a compound. TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature. DTA measures the difference in temperature between a sample and a reference material, revealing information about melting points, boiling points, and other phase transitions. For this compound, TGA would determine its thermal stability and decomposition profile, while DTA would identify its melting point and any other thermal events.
Computational Chemistry and Theoretical Studies of 2 Bromo 5 Chlorobenzo B Thiophene
Density Functional Theory (DFT) Calculations
No specific DFT calculation data is available in the public domain for 2-Bromo-5-chlorobenzo[b]thiophene.
A dedicated study would be required to optimize the geometric parameters of this compound using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). The resulting bond lengths, bond angles, and dihedral angles would then need to be compared with experimental X-ray diffraction data for validation, which is currently unavailable.
Analysis of the electron density distribution would reveal the nature of chemical bonding and the electronic structure of the molecule. This information is not available.
Fukui functions and dual descriptor analysis derived from DFT calculations would be necessary to predict the most likely sites for electrophilic, nucleophilic, and radical attack. This would provide insight into the compound's reactivity and regioselectivity in chemical reactions. This data does not currently exist.
Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding the electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. Without dedicated research, the specific energy values and spatial distribution of these orbitals for this compound are unknown.
An MEP map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of intermolecular interactions. This analysis has not been published for this compound.
Ab Initio Calculations for Noncovalent Interactions
High-level ab initio calculations would be needed to study the nature and strength of noncovalent interactions, such as halogen bonding and π-stacking, which are critical for understanding its crystal packing and interactions with biological targets. Such studies have not been performed.
Halogen Bonding Interactions (e.g., Bromine-π interactions)
There are no specific computational studies in the available scientific literature that investigate halogen bonding interactions, such as bromine-π interactions, for this compound. While the principles of halogen bonding are well-established for various halogenated aromatic and heteroaromatic systems, dedicated theoretical calculations and analyses for this particular compound have not been reported.
Hydrogen Bonding Networks
No published research could be identified that specifically details the formation or characteristics of hydrogen bonding networks involving this compound through computational analysis. The potential for weak hydrogen bonds involving the thiophene (B33073) ring or the halogen substituents has not been theoretically explored for this molecule.
Pi-Stacking Interactions
A search for computational studies on the pi-stacking interactions of this compound yielded no specific results. Theoretical investigations into the geometry, energy, and nature of pi-stacking for this compound, either as a self-associating dimer or in complexes with other molecules, are not available in the current body of scientific literature.
Mechanistic Investigations through Quantum Chemical Calculations
There are no reports of mechanistic investigations using quantum chemical calculations for reactions involving this compound. While patents mention its synthesis as an intermediate google.comgoogle.com, the detailed reaction mechanisms have not been the subject of published computational studies. Therefore, no data on transition states, activation energies, or reaction pathways calculated via quantum chemistry for this compound could be found.
Applications of 2 Bromo 5 Chlorobenzo B Thiophene As a Building Block in Advanced Materials
Precursors in Organic Electronic Materials
The unique electronic properties of the benzo[b]thiophene scaffold, such as its electron-rich nature and rigid, planar structure, make it an excellent candidate for incorporation into organic electronic materials. The presence of bromo and chloro substituents in 2-Bromo-5-chlorobenzo[b]thiophene provides reactive sites for the strategic extension of the π-conjugated system through various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This functionalization is crucial for tuning the material's properties, including its energy levels (HOMO/LUMO), charge carrier mobility, and absorption characteristics, to meet the specific demands of different electronic devices.
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics, including displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge-transport properties of the organic semiconductor used in its active layer. Benzo[b]thiophene derivatives have been extensively investigated as p-type (hole-transporting) semiconductors in OFETs due to their excellent charge carrier mobility and environmental stability. mdpi.comnih.gov
The synthesis of high-performance benzo[b]thiophene-based semiconductors often involves the coupling of benzo[b]thiophene units with other aromatic or heteroaromatic moieties. In this context, this compound serves as an ideal starting material. The bromine atom, typically more reactive, can be selectively functionalized, followed by a reaction at the chlorine site, allowing for the controlled, stepwise construction of complex conjugated molecules. For instance, it can be envisioned as a key component in the synthesis of dimers or oligomers of benzo[b]thiophene, which have shown promising performance in OFETs. The resulting materials often exhibit desirable solid-state packing, which is essential for efficient intermolecular charge hopping.
| Parameter | Value | Significance in OFETs |
| Hole Mobility (μh) | > 0.1 cm²/Vs | Indicates the speed at which positive charges move through the material. |
| On/Off Current Ratio | > 10⁶ | Represents the ratio of the current when the transistor is on to when it is off, indicating its switching efficiency. |
| Threshold Voltage (Vth) | < 5 V | The minimum gate voltage required to turn the transistor on. |
Table 1: Representative performance metrics for OFETs based on benzo[b]thiophene derivatives. The values are illustrative and represent the target performance for materials that could be synthesized from this compound.
Organic Photovoltaics (OPVs)
Organic photovoltaics, or solar cells, offer the potential for low-cost, flexible, and lightweight renewable energy sources. The active layer of an OPV typically consists of a blend of an electron-donating and an electron-accepting material. Fused thiophene-based compounds, including derivatives of benzo[b]thiophene, are widely used as donor materials in OPVs due to their broad absorption in the solar spectrum and suitable energy levels for efficient charge separation. mdpi.com
The ability to tune the bandgap and energy levels of the donor material is critical for maximizing the efficiency of an OPV. This compound can be used to synthesize donor-acceptor (D-A) type polymers and small molecules. The benzo[b]thiophene unit acts as the electron-donating core, which can be coupled with various electron-accepting units via its bromo and chloro functional groups. This molecular design strategy allows for precise control over the material's absorption spectrum and frontier molecular orbital energy levels, leading to improved photovoltaic performance.
| Parameter | Value | Significance in OPVs |
| Power Conversion Efficiency (PCE) | > 10% | The overall efficiency of converting sunlight into electricity. |
| Open-Circuit Voltage (Voc) | > 0.8 V | The maximum voltage from a solar cell when there is no current. |
| Short-Circuit Current (Jsc) | > 15 mA/cm² | The maximum current from a solar cell when the voltage is zero. |
| Fill Factor (FF) | > 70% | A measure of the "squareness" of the current-voltage curve. |
Table 2: Illustrative performance parameters for OPV devices employing benzo[b]thiophene-based donor materials. These represent the potential of materials derived from this compound.
Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes are at the forefront of display and lighting technology, offering high contrast, wide viewing angles, and thin form factors. The emissive layer of an OLED is composed of organic molecules that emit light upon the recombination of electrons and holes. Thiophene-based organic semiconductors are utilized in various layers of OLEDs, including the emissive layer and charge-transport layers. nih.gov
Sensors and Other Optoelectronic Devices
The application of benzo[b]thiophene derivatives extends to various other optoelectronic devices, including chemical sensors, gas sensors, electronic noses, and biosensors. The principle behind these sensors often relies on the change in the electrical or optical properties of the sensing material upon interaction with an analyte. The extended π-conjugated systems of benzo[b]thiophene-based materials are sensitive to their chemical environment, making them suitable for sensor applications.
This compound can be functionalized with specific receptor units that can selectively bind to target analytes. For example, the incorporation of crown ethers or calixarenes could lead to sensors for metal ions, while the attachment of specific biomolecules could result in the development of highly sensitive biosensors. The change in conductivity or fluorescence of the material upon binding of the analyte can be used as the sensing signal.
Scaffold for Complex Chemical Entities
Beyond the realm of materials science, this compound serves as a valuable scaffold for the construction of intricate and stereochemically complex molecules. The differential reactivity of the bromine and chlorine atoms allows for regioselective synthesis, a powerful tool in modern organic chemistry.
Construction of Axially Chiral Benzoheterocycles
Axial chirality is a type of stereoisomerism that arises from the restricted rotation around a single bond, leading to non-superimposable mirror images. Molecules possessing axial chirality are of great interest in fields such as asymmetric catalysis, chiroptical materials, and medicinal chemistry. The synthesis of axially chiral biaryl compounds often relies on the coupling of two aromatic rings where bulky substituents near the connecting bond hinder free rotation.
Research has shown that brominated benzo-fused thiophenes can be utilized to construct axially chiral systems. core.ac.uk For instance, the palladium-catalyzed cross-coupling of a brominated benzo[b]dithiophene can lead to the formation of C2-symmetric atropisomeric heterobiaryl derivatives. core.ac.uk This principle can be extended to this compound. The bromine atom can be used as a handle for a coupling reaction to form a biaryl linkage. The presence of the chlorine atom and the sulfur-containing ring can provide the necessary steric hindrance to create a stable axis of chirality. This approach opens up a pathway to novel, enantiomerically enriched benzoheterocycles with potential applications as chiral ligands in asymmetric synthesis or as components in advanced chiroptical materials.
Preparation of Fused Polycyclic Heterocyclic Systems
The compound this compound is a key intermediate for the synthesis of fused polycyclic heterocyclic systems, which are larger, more complex molecules with extended π-conjugated systems. These larger structures are of significant interest for their electronic and photophysical properties. The preparation of these systems often relies on transition-metal-catalyzed cross-coupling reactions, where the bromine atom at the 2-position serves as a primary reaction site.
One of the most powerful methods for this purpose is the Palladium-Catalyzed Suzuki Coupling Reaction . In a typical synthetic route, this compound can be reacted with an arylboronic acid. The bromine atom is significantly more reactive than the chlorine atom in such palladium-catalyzed reactions, allowing for selective functionalization at the 2-position. This initial coupling step creates a biaryl or hetero-biaryl intermediate. Subsequent intramolecular cyclization, often catalyzed by another palladium complex or induced by other reagents, can then form a new fused ring. This strategy allows for the construction of complex architectures such as thienoacenes and other polycyclic aromatic hydrocarbons containing a thiophene (B33073) ring.
For instance, coupling this compound with a suitably substituted phenylboronic acid could yield a 2-aryl-5-chlorobenzo[b]thiophene. If the introduced aryl group contains an appropriate functional group in the ortho-position (like a methylthio or amino group), a subsequent intramolecular C-H activation or condensation reaction can lead to the formation of a new fused ring, expanding the polycyclic system.
Another important strategy is the Stille Coupling Reaction , which uses organotin reagents. Similar to the Suzuki reaction, the bromo- position is selectively targeted to attach another aromatic or heteroaromatic ring. This is particularly useful for building benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which are known organic semiconductors. mdpi.com While not a direct example starting with this compound, the synthesis of BTT derivatives by coupling a stannylated benzo[b]thiophene with an aryl bromide demonstrates a viable pathway where our title compound could serve as the bromide partner. mdpi.com
These synthetic strategies are summarized in the table below:
| Reaction Type | Reactants | Catalyst/Reagents | Intermediate Product | Final Fused System (Example) |
| Suzuki Coupling & Cyclization | This compound + Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Aryl-5-chlorobenzo[b]thiophene | Polycyclic Thienoacene |
| Stille Coupling | This compound + Organostannane | Pd(PPh₃)₄ | 2-Aryl/Heteroaryl-5-chlorobenzo[b]thiophene | Benzo[b]thieno[2,3-d]thiophene derivative |
| Intramolecular C-H Arylation | A derivative of this compound (where a suitable aryl group is attached elsewhere) | Pd(OAc)₂ | - | Dibenzothiophene derivative |
These methods highlight the versatility of this compound as a precursor, enabling the regioselective construction of larger, functional polycyclic systems that are the core of many advanced materials.
Role in Material Science and Supramolecular Chemistry
The utility of this compound extends significantly into material science and supramolecular chemistry, primarily due to the desirable properties of the benzothiophene (B83047) unit itself and the synthetic versatility offered by its halogen substituents.
In Material Science , thiophene-containing compounds are pillars in the field of organic electronics. They are used to develop materials for a range of applications, including:
Organic Field-Effect Transistors (OFETs) : The benzothiophene core provides good charge transport properties. By using this compound as a starting block, scientists can synthesize larger, planar, and highly conjugated molecules. These molecules can pack efficiently in the solid state, which is crucial for high charge carrier mobility in OFETs. For example, derivatives of benzo[b]thieno[2,3-d]thiophene have been successfully used as solution-processable semiconductors in OFETs, demonstrating significant hole mobility. mdpi.com
Organic Light-Emitting Diodes (OLEDs) : The rigid and aromatic nature of the benzothiophene scaffold makes it an excellent component for host and emitter materials in OLEDs. The ability to tune the electronic properties by adding different functional groups (via reactions at the bromo- and chloro- positions) allows for the design of materials that emit light at specific wavelengths.
Organic Photovoltaics (OPVs) : In solar cells, benzothiophene derivatives can act as electron-donor materials. The extended π-system helps in absorbing sunlight, and the electronic nature of the sulfur atom can be beneficial for charge separation and transport.
The key advantage of this compound is that the two different halogen atoms allow for sequential, controlled synthesis. A chemist can first use the more reactive bromine in a coupling reaction, then use the less reactive chlorine in a subsequent, different coupling reaction. This allows for the creation of complex, unsymmetrical molecules that would be difficult to synthesize otherwise.
In Supramolecular Chemistry , the focus is on the non-covalent interactions between molecules that lead to self-assembly into larger, ordered structures. Thiophene-based materials are well-known for their ability to form such assemblies through π-π stacking . The flat, electron-rich surfaces of the aromatic rings attract each other, leading to the formation of ordered stacks or layers.
Molecules derived from this compound, especially larger fused systems, can be designed to self-assemble into specific nanostructures like nanowires or nanoribbons. This self-assembly is governed by a delicate balance of intermolecular forces. The resulting ordered structures can have enhanced electronic properties compared to the individual molecules, as the close packing facilitates charge hopping between molecules. This phenomenon is critical for improving the performance of the organic electronic devices mentioned earlier.
The research findings in these areas are summarized below:
| Field | Application/Phenomenon | Role of this compound | Resulting Material/Structure |
| Material Science | Organic Field-Effect Transistors (OFETs) | Building block for extended, planar conjugated molecules. | High-mobility organic semiconductors. mdpi.com |
| Material Science | Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive or host materials with tunable electronic properties. | Materials for efficient light emission. |
| Supramolecular Chemistry | Self-Assembly | Precursor to large π-systems that undergo π-π stacking. | Ordered nanostructures (e.g., nanowires, 2D crystals). |
In essence, this compound is not just a chemical intermediate but a strategic building block that provides access to a vast range of functional organic materials with applications spanning from advanced electronics to the frontiers of nanoscience.
Future Research Directions and Emerging Trends in 2 Bromo 5 Chlorobenzo B Thiophene Chemistry
Development of Novel and Sustainable Synthetic Pathways (e.g., Flow Chemistry, Metal-Free Methods)
The synthesis of benzo[b]thiophene derivatives is undergoing a paradigm shift, with a strong emphasis on green and sustainable chemistry principles. Future research will likely focus on moving away from traditional batch processes that often require harsh conditions and costly transition-metal catalysts, which can lead to heavy metal impurities in the final products organic-chemistry.org.
Flow Chemistry: This approach is gaining significant traction as a sustainable alternative to conventional batch synthesis. researchgate.net By conducting reactions in continuous-flow microreactors, researchers can achieve superior control over reaction parameters such as temperature and mixing, leading to enhanced heat and mass transfer. researchgate.net This results in improved reaction yields, higher safety profiles, and easier scalability. mit.edu The transition from batch to continuous manufacturing is recognized for its inherent green chemistry advantages. researchgate.net For the synthesis of 2-bromo-5-chlorobenzo[b]thiophene and its derivatives, flow chemistry offers the potential for safer handling of reactive intermediates and a reduction in solvent waste and energy consumption. mit.edu
| Parameter | Traditional Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and side reactions. | Highly efficient due to high surface-area-to-volume ratio, ensuring uniform temperature. researchgate.net |
| Safety | Higher risk with exothermic reactions or hazardous reagents due to large volumes. | Inherently safer due to small reactor volumes and better process control. researchgate.net |
| Scalability | Challenging; requires process re-optimization ("scaling up"). | Simpler; achieved by running the system for a longer duration ("scaling out"). mit.edu |
| Process Control | Limited; parameters are averaged over the bulk mixture. | Precise control over residence time, temperature, and pressure. rsc.org |
| Waste Generation | Can be significant due to side reactions and purification steps. | Often reduced due to higher yields and selectivity. mit.edu |
Metal-Free Methods: Another significant trend is the development of synthetic routes that avoid transition-metal catalysts. organic-chemistry.org Recent advances have demonstrated efficient, metal-free syntheses of benzo[b]thiophenes through mechanisms such as SNAr-type reactions, electrophilic cyclizations, and radical-mediated cyclizations. organic-chemistry.orgchim.it For instance, environmentally benign methods using sodium halides as the halogen source in the presence of copper sulfate (acting as a catalyst, but pointing towards greener approaches) have been developed for synthesizing 3-halobenzo[b]thiophenes. nih.gov These strategies offer a more economical and sustainable pathway to the benzo[b]thiophene core, avoiding the cost and toxicity associated with traditional metal catalysts. organic-chemistry.org
Exploration of Underutilized Reactivity Modalities for Selective Functionalization
The this compound molecule possesses two halogen atoms at electronically distinct positions, offering a platform for selective and sequential functionalization. The carbon-bromine bond at the 2-position is typically more reactive than the carbon-chlorine bond at the 5-position in common cross-coupling reactions. This differential reactivity is a key area for future exploration.
Future research will likely focus on exploiting this reactivity difference to achieve highly selective, one-pot functionalization. For example, conditions for Suzuki or Negishi cross-coupling reactions could be fine-tuned to react exclusively at the 2-position, leaving the 5-chloro group intact for subsequent, different transformations. nih.govresearchgate.net This allows for the controlled, step-wise construction of complex molecules. Beyond established cross-coupling, other modalities such as lithium-halogen exchange, which has been used to functionalize related bromo-aromatic systems, could be selectively applied to the 2-position. chemrxiv.org
| Reaction Type | Target Position | Potential Reagent/Catalyst System | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | C2-Br | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base | 2-Aryl-5-chlorobenzo[b]thiophene |
| Sonogashira Coupling | C2-Br | Terminal alkyne, Pd/Cu catalyst | 2-Alkynyl-5-chlorobenzo[b]thiophene |
| Buchwald-Hartwig Amination | C2-Br | Amine, Pd catalyst, Base | 2-Amino-5-chlorobenzo[b]thiophene |
| Lithium-Halogen Exchange | C2-Br | n-BuLi or t-BuLi at low temperature | 2-Lithio-5-chlorobenzo[b]thiophene (reactive intermediate) |
| Nucleophilic Aromatic Substitution | C5-Cl (activated systems) | Strong nucleophile (e.g., NaOMe), high temperature | 2-Bromo-5-methoxybenzo[b]thiophene |
Advanced Computational Modeling for Predictive Design and Material Property Tuning
Computational chemistry is an increasingly powerful tool for accelerating the discovery and development of novel molecules. Through techniques like Density Functional Theory (DFT), researchers can gain deep insights into the electronic structure, stability, and reactivity of this compound and its derivatives. nih.govnih.gov
Future work in this area will focus on several key aspects:
Reactivity Prediction: DFT calculations can determine parameters such as Frontier Molecular Orbitals (FMOs) and molecular electrostatic potentials, which help to predict how and where the molecule will react. nih.gov This can guide the design of selective functionalization strategies.
Virtual Screening: Before undertaking complex synthesis, computational models can be used to screen libraries of virtual derivatives for desired properties. This is particularly relevant in drug discovery and materials science, where specific electronic or binding properties are required. nih.gov
Property Tuning: By systematically modifying the structure in silico, researchers can predict how changes will affect key properties. For example, quantum chemical calculations can predict the energy gap (ΔE), global hardness (η), and global softness (S), which are crucial for designing organic semiconductors. nih.gov This predictive power allows for the rational design of new materials with optimized performance.
| Computational Parameter | Typical Method | Predicted Property/Significance |
|---|---|---|
| HOMO/LUMO Energies | DFT | Predicts electronic transition energies, electron-donating/accepting ability, and chemical reactivity. nih.gov |
| Energy Gap (ΔE) | DFT | Indicates molecular stability and is a key parameter for semiconductor performance. nih.gov |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, identifying electrophilic and nucleophilic sites for reactions. nih.gov |
| Global Hardness (η) / Softness (S) | DFT | Measures resistance to charge transfer; harder molecules have larger energy gaps. nih.gov |
| Docking Score | Molecular Docking | Predicts the binding affinity and orientation of a molecule within a biological target's active site. nih.gov |
Integration into Multi-Functional Materials Systems
The rigid, planar, and electron-rich benzo[b]thiophene core makes it an excellent building block for advanced organic materials. chim.it The presence of two distinct halogen handles on this compound provides a strategic advantage for creating complex, multi-functional systems through programmed, orthogonal synthesis.
Emerging trends in materials science will leverage this scaffold for applications in organic electronics. By selectively functionalizing the 2- and 5-positions, researchers can synthesize conjugated polymers and oligomers with precisely controlled structures. These materials are promising candidates for:
Organic Semiconductors: Benzo[b]thiophene-based materials are being explored for use in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) due to their excellent charge-transport properties. chim.it
Organic Light-Emitting Diodes (OLEDs): The scaffold can be incorporated into emissive or charge-transport layers of OLEDs, with its properties tuned by the substituents attached at the bromo and chloro positions.
Chemical Sensors: By attaching specific receptor units, the electronic properties of the benzo[b]thiophene core could be modulated upon binding to an analyte, forming the basis of a sensitive chemical sensor.
The ability to build complex architectures, such as donor-acceptor systems, by sequentially reacting at the C-Br and C-Cl bonds is a particularly promising avenue for creating next-generation materials with tailored optoelectronic properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-5-chlorobenzo[b]thiophene, and how can reaction yields be optimized?
- Methodology :
- Direct halogenation : Bromination of 5-chlorobenzo[b]thiophene using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiation) is a common approach. Adjust stoichiometry (1.1–1.3 eq NBS) and solvent polarity (CCl₄ or DCM) to minimize di-brominated byproducts .
- Phase-transfer catalysis (PTC) : For regioselective bromination, employ PTC with tetrabutylammonium bromide (TBAB) in a biphasic system (water/organic solvent). This method enhances reaction efficiency at lower temperatures (40–60°C) .
- Yield optimization : Monitor reaction progress via TLC (hexane:EtOAc, 9:1). Purify via column chromatography (silica gel, gradient elution) or recrystallization (hexane/ethyl acetate). Typical yields range from 55–75% .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computed values (DFT/B3LYP/6-311G**) to confirm substitution patterns. Key signals: aromatic protons (δ 7.2–7.8 ppm), C-Br (δ 105–110 ppm) .
- Melting point : Validate purity via sharp melting point (mp ~129–130°C; deviations >2°C suggest impurities) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS to detect trace impurities (e.g., dehalogenated products) .
Q. What storage conditions are critical for maintaining compound stability?
- Guidelines :
- Store at <4°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption .
- Avoid prolonged exposure to light or oxygen, which may lead to S-oxidation or debromination.
Advanced Research Questions
Q. How do the bromo and chloro substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic insights :
- The C2-bromo group is more reactive than C5-Cl in Pd-catalyzed couplings due to lower C-Br bond dissociation energy (~65 kcal/mol vs. C-Cl ~81 kcal/mol). Use Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C for selective aryl-aryl bond formation .
- Steric effects : Bulky ligands (e.g., SPhos) enhance selectivity for mono-coupled products over di-coupled byproducts.
Q. What computational methods are effective for predicting spectroscopic properties and adsorption behavior?
- Protocols :
- DFT calculations : Optimize geometry at the MP2/6-311G** level to predict NMR chemical shifts (<0.3 ppm error vs. experimental) and IR vibrational modes (e.g., C-S stretch ~700 cm⁻¹) .
- Adsorption modeling : Simulate interactions with mineral surfaces (e.g., pyrophyllite) using periodic boundary conditions (SIESTA code). Key parameters: adsorption energy (ΔE ~-20 kcal/mol), van der Waals contributions .
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?
- Troubleshooting :
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., bromonium ion intermediates).
- Byproduct analysis : Isolate side products via preparative HPLC and characterize via X-ray crystallography (if crystalline) or high-resolution MS .
- Replicate literature conditions : Compare results with Mangion’s bromination protocol () to identify deviations in reagent quality or stirring efficiency .
Key Recommendations
- For synthetic reproducibility, pre-dry solvents (MgSO₄) and use freshly distilled reagents.
- Cross-validate computational models with experimental data (e.g., XRD for crystal structures) .
- Prioritize regioselective functionalization strategies to streamline downstream applications in medicinal chemistry or materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
